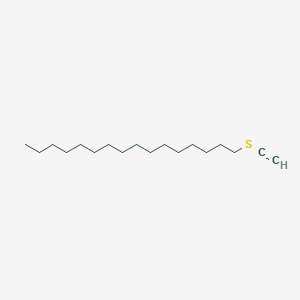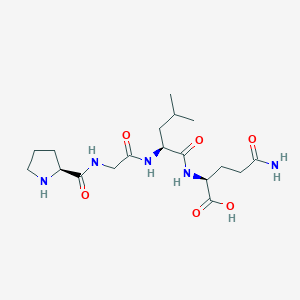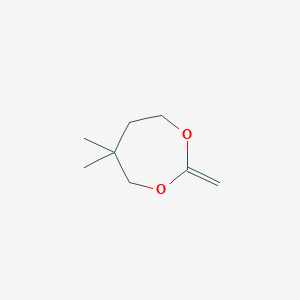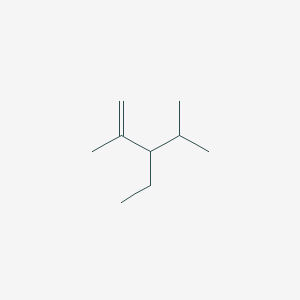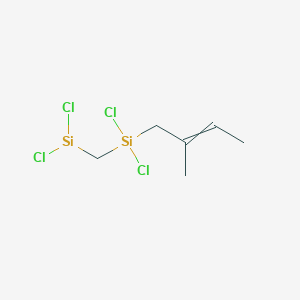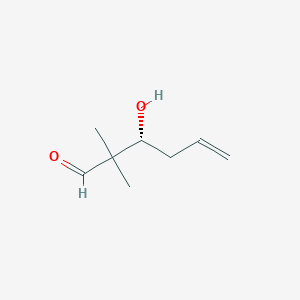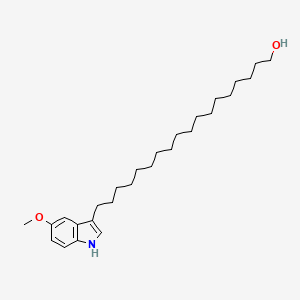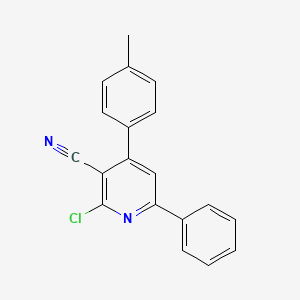![molecular formula C18H14O3 B12542421 7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 673446-78-1](/img/structure/B12542421.png)
7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans
Métodos De Preparación
The synthesis of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is typically catalyzed by SiO2 nanoparticles under solvent-free conditions, making it an environmentally friendly process. The reaction is rapid, yields high amounts of the desired product, and requires low catalyst loading .
Análisis De Reacciones Químicas
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In medicine, it is being explored for its potential use in developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
Similar compounds to 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one include other furobenzopyrans and coumarin derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (Pinocembrin) and 5-Hydroxy-7-methoxyflavanone (Pinostrobin) are known for their antioxidant and anti-inflammatory properties . The uniqueness of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-c
Propiedades
Número CAS |
673446-78-1 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
7-methyl-3-phenyl-2,3-dihydrofuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-11-7-8-13-15(9-11)21-18(19)16-14(10-20-17(13)16)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3 |
Clave InChI |
ORRGDFQDVPLLSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C(CO3)C4=CC=CC=C4)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


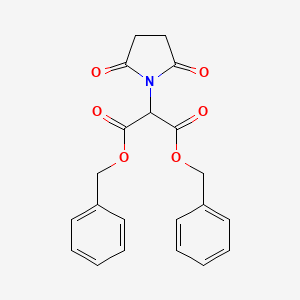
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
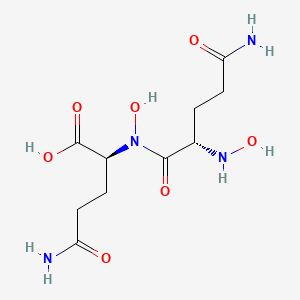

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
